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Compound Name: (~13~C_6_)Phenylacetic acid

Cat. No.: B3432334 Get Quote

An In-Depth Technical Guide to (¹³C₆)Phenylacetic Acid: Properties, Synthesis, and

Applications in Quantitative Analysis and Metabolic Research

Introduction
(¹³C₆)Phenylacetic acid is the stable isotope-labeled (SIL) form of phenylacetic acid (PAA), a

naturally occurring auxin in plants and a significant biomarker in biomedical research. In the

fields of analytical chemistry, metabolomics, and drug development, the pursuit of accuracy and

precision is paramount. The introduction of six ¹³C atoms into the phenyl ring of PAA creates a

molecule with a mass shift of +6 Da compared to its natural counterpart. This seemingly simple

modification results in an indispensable tool for researchers. While chemically identical in

reactivity and physical behavior to the unlabeled analyte, its distinct mass allows it to serve as

a "gold standard" internal standard for quantitative mass spectrometry.

This guide, written from the perspective of a Senior Application Scientist, provides a

comprehensive technical overview of (¹³C₆)Phenylacetic acid. It moves beyond simple data

recitation to explain the causality behind its synthesis, the rationale for its application, and the

self-validating nature of the protocols in which it is employed. We will explore its core

identifiers, synthesis workflow, critical role in eliminating analytical variability, and detailed

methodologies for its use in quantitative and metabolic tracer studies.

Section 1: Core Identifiers and Physicochemical
Properties
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Precise identification is the foundation of any chemical workflow. (¹³C₆)Phenylacetic acid is

distinguished by a set of unique identifiers that ensure traceability and proper use in

experimental and regulatory contexts.

Table 1: Key Identifiers for (¹³C₆)Phenylacetic Acid

Identifier Value Source

CAS Number 1173020-54-6 [1][2]

IUPAC Name

2-((1,2,3,4,5,6-

¹³C₆)cyclohexatrienyl)acetic

acid

[1]

Molecular Formula ¹³C₆C₂H₈O₂ [1]

Linear Formula ¹³C₆H₅CH₂CO₂H [2]

InChI

1S/C8H8O2/c9-8(10)6-7-4-2-1-

3-5-7/h1-5H,6H2,

(H,9,10)/i1+1,2+1,3+1,4+1,5+1

,7+1

[1][2]

InChIKey
WLJVXDMOQOGPHL-

ZXJNGCBISA-N
[1][2]

SMILES
OC(=O)C[13c]1[13cH][13cH]

[13cH][13cH][13cH]1
[2]

PubChem CID 66995338 [1]

EC Number 693-497-4 [1]

MDL Number MFCD08702801 [2]

The physicochemical properties of (¹³C₆)Phenylacetic acid are virtually identical to those of its

unlabeled form, a critical feature for its function as an internal standard. This ensures it

behaves similarly during extraction, chromatography, and ionization.

Table 2: Physicochemical Properties of (¹³C₆)Phenylacetic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/66995338
https://www.sigmaaldrich.com/GB/en/product/aldrich/588660
https://pubchem.ncbi.nlm.nih.gov/compound/66995338
https://pubchem.ncbi.nlm.nih.gov/compound/66995338
https://www.sigmaaldrich.com/GB/en/product/aldrich/588660
https://pubchem.ncbi.nlm.nih.gov/compound/66995338
https://www.sigmaaldrich.com/GB/en/product/aldrich/588660
https://pubchem.ncbi.nlm.nih.gov/compound/66995338
https://www.sigmaaldrich.com/GB/en/product/aldrich/588660
https://www.sigmaaldrich.com/GB/en/product/aldrich/588660
https://pubchem.ncbi.nlm.nih.gov/compound/66995338
https://pubchem.ncbi.nlm.nih.gov/compound/66995338
https://www.sigmaaldrich.com/GB/en/product/aldrich/588660
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 142.10 g/mol [1][2]

Exact Mass 142.07255851 Da [1]

Isotopic Purity ≥99 atom % ¹³C [2]

Physical Form Solid [2]

Melting Point 77-79 °C (lit.) [2]

Boiling Point 265 °C (lit.) [2]

Density 1.128 g/mL at 25 °C [2]

Mass Shift M+6 [2]

Section 2: Synthesis and Isotopic Purity
The synthesis of a stable isotope-labeled compound is a meticulous process designed to

ensure the precise incorporation of heavy isotopes and maintain high chemical purity. While

multiple synthetic routes to phenylacetic acid exist, a common strategy for producing the ¹³C₆-

labeled version involves starting with ¹³C₆-benzene or a derivative like ¹³C₆-phenol.[3][4] The

goal is to build the acetic acid side chain onto the fully labeled aromatic ring.

A plausible and robust synthetic pathway mirrors the classic hydrolysis of benzyl cyanide,

beginning with the formation of ¹³C₆-benzyl cyanide.

¹³C₆-Benzene Friedel-Crafts
Chloromethylation ¹³C₆-Benzyl Chloride

ClCH₂OCH₃

Lewis Acid Cyanation
(e.g., NaCN) ¹³C₆-Benzyl Cyanide Acid Hydrolysis

(e.g., H₂SO₄, H₂O) (¹³C₆)Phenylacetic Acid

Click to download full resolution via product page

Conceptual workflow for the synthesis of (¹³C₆)Phenylacetic acid.

Causality Behind the Workflow:

Starting Material: ¹³C₆-Benzene is the logical precursor, ensuring the stable isotopes are

locked into the chemically robust aromatic ring from the outset.
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Side-Chain Formation: The two-step conversion via benzyl chloride and benzyl cyanide is a

classic, high-yielding method for adding a carboxymethyl group to a benzene ring.[3][5]

Hydrolysis: Acid-catalyzed hydrolysis is a reliable method for converting the nitrile group (-

CN) of benzyl cyanide into a carboxylic acid (-COOH).[3]

Isotopic Purity: The "99 atom % ¹³C" specification is critical.[2] It signifies that at least 99% of

the molecules in the standard contain six ¹³C atoms. This high level of enrichment is necessary

to prevent isotopic interference with the analyte signal (M, M+1, M+2) from the naturally

occurring ¹³C in unlabeled phenylacetic acid. Purity is confirmed using high-resolution mass

spectrometry, which can resolve the distinct mass of the fully labeled compound from any

partially labeled or unlabeled species.

Section 3: The Critical Role of (¹³C₆)Phenylacetic
Acid as an Internal Standard
Expertise & Experience: The Problem of Analytical Variability In any quantitative analysis,

especially with complex biological matrices like plasma, urine, or tissue homogenates, the

analyte is subject to losses and variability at every step. This includes incomplete extraction,

degradation, inconsistent sample injection, and fluctuations in mass spectrometer ionization

(ion suppression or enhancement). Without a proper control, it is impossible to know if a low

signal is due to a low concentration in the original sample or simply poor recovery during the

workflow.

Trustworthiness: The "Gold Standard" Solution This is where (¹³C₆)Phenylacetic acid provides a

self-validating system.[6][7] By adding a known quantity of the SIL standard to the sample at

the very beginning of the workflow, we introduce a perfect proxy for the analyte.

Identical Behavior: Because its chemical structure and properties are virtually identical to the

unlabeled PAA, it experiences the exact same losses and ionization effects.

Distinct Detection: Despite behaving identically, the mass spectrometer can easily distinguish

it from the analyte due to its +6 Da mass difference.

Reliable Quantification: The final quantification is based on the ratio of the analyte's signal to

the internal standard's signal. Since both are affected proportionally by any experimental
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variability, the ratio remains constant and directly reflects the analyte's true initial

concentration. This ratiometric approach cancels out errors and ensures the data is accurate

and reproducible.[8]

Sample Preparation

Analysis

Data Processing

Biological Sample
(Unknown [Analyte])

Spike with Known Amount
of (¹³C₆)PAA (IS)

Extraction & Cleanup
(Analyte and IS experience

identical losses)

LC-MS/MS Analysis
(Analyte and IS experience
identical ionization effects)

Calculate Peak Area Ratio
(Analyte / IS)

Quantify vs.
Calibration Curve

Accurate Concentration
of Analyte
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Workflow demonstrating the use of a SIL internal standard.

Section 4: Experimental Protocols and Applications
Application 1: Quantitative Analysis of Phenylacetic
Acid in Biological Matrices
This protocol provides a robust methodology for the determination of PAA in biological samples

(e.g., plasma, plant tissue extract) using Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS). The method is based on the principles of stable isotope dilution.[9][10]

Step-by-Step Methodology:

Sample Preparation & Spiking:

To 100 µL of plasma or 100 mg of homogenized plant tissue, add 300 µL of ice-cold

acetonitrile containing the (¹³C₆)Phenylacetic acid internal standard (e.g., at a final

concentration of 50 ng/mL).

Causality: Acetonitrile precipitates proteins and disrupts cell membranes, releasing the

analyte while simultaneously introducing the internal standard at the earliest possible

stage to account for all subsequent variations.

Extraction:

Vortex the mixture vigorously for 2 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell

debris.

Transfer the supernatant to a new microcentrifuge tube.

Solvent Evaporation and Reconstitution:

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5%

Acetonitrile with 0.1% Formic Acid).

Causality: Evaporation concentrates the analyte, and reconstitution in the mobile phase

ensures compatibility with the LC system and improves chromatographic peak shape.

LC-MS/MS Analysis:

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides

excellent selectivity and sensitivity.

Table 3: Typical LC-MS/MS Parameters
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Parameter Setting Rationale

LC Column
C18 reversed-phase (e.g., 2.1

x 100 mm, 1.8 µm)

Provides good retention and

separation for moderately

polar acidic compounds like

PAA.

Mobile Phase A 0.1% Formic Acid in Water

Acidifies the mobile phase to

ensure PAA is in its neutral

form, improving retention on

the C18 column.

Mobile Phase B
0.1% Acetonitrile with 0.1%

Formic Acid

Organic solvent for eluting the

analyte.

Flow Rate 0.3 mL/min
A typical flow rate for analytical

LC-MS.

Gradient
5% B to 95% B over 5 min,

hold 2 min, re-equilibrate

A standard gradient to elute

the analyte and wash the

column.

Ionization Mode
Electrospray Ionization (ESI),

Negative

The carboxylic acid group

readily loses a proton to form a

negative ion [M-H]⁻, which is

ideal for detection.

MRM Transition (PAA) 135.1 → 91.1

Precursor ion [M-H]⁻

fragments to the stable

tropylium cation fragment upon

loss of CO₂.

MRM Transition (¹³C₆-PAA) 141.1 → 97.1

The same fragmentation

occurs, but the fragment

retains the six ¹³C atoms,

maintaining the +6 Da mass

shift.

Data Analysis:
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A calibration curve is generated by plotting the peak area ratio (PAA / ¹³C₆-PAA) against

known concentrations of unlabeled PAA standards.

The concentration of PAA in the unknown samples is then calculated from this curve using

their measured peak area ratios.

Application 2: Metabolic Tracer Studies
(¹³C₆)Phenylacetic acid is an excellent tool for tracing metabolic pathways in vivo or in vitro.[9]

[11] By introducing the labeled compound into a biological system, researchers can track the

incorporation of the ¹³C atoms into downstream metabolites. This is particularly valuable in

plant science for studying how PAA is conjugated to amino acids or sugars.[12][13]

Introduce (¹³C₆)PAA
to Biological System

(e.g., Plant Cells)

Incubation
(Metabolism Occurs) Extract Metabolites

LC-MS/MS Analysis
(Full Scan or

Precursor Ion Scan)

Identify ¹³C-Labeled
Metabolites

(e.g., ¹³C₆-PAA-Glutamate,
¹³C₆-PAA-Glucose)

Look for M+6 shift
in potential metabolites

Click to download full resolution via product page

Workflow for a metabolic tracer experiment using (¹³C₆)PAA.

In this workflow, the mass spectrometer is used not just for quantification but for discovery. By

searching the data for masses corresponding to potential PAA conjugates with the

characteristic +6 Da mass shift, novel metabolites and metabolic pathways can be identified

and confirmed.

Section 5: Safety, Handling, and Storage
While stable isotope-labeled compounds are not typically more hazardous than their unlabeled

counterparts, all chemicals must be handled with appropriate care. The safety profile for

(¹³C₆)Phenylacetic acid is based on data for phenylacetic acid.

Table 4: Safety and Handling Information
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Category Guideline Source

Hazard Classification

Causes serious eye irritation

(H319). Causes skin irritation

(H315). May cause respiratory

irritation (H335).

[2][14]

Signal Word Warning [2]

Personal Protective Equipment

(PPE)

Safety goggles, chemical-

resistant gloves (e.g., Nitrile

rubber), N95 dust mask, lab

coat.

[2][15]

Handling

Use in a well-ventilated area or

fume hood. Avoid dust

formation. Avoid contact with

skin, eyes, and clothing. Wash

hands thoroughly after

handling.

[15][16]

Storage

Keep container tightly closed.

Store in a cool, dry, and well-

ventilated place away from

incompatible materials like

strong oxidants and strong

bases.

[16][17]

Spill Response

Sweep up spilled solid

material, avoiding dust

generation. Place in a suitable,

closed container for disposal.

Do not let chemical enter the

environment.

[15][17]
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First Aid (Eyes)

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing. If

irritation persists, get medical

attention.

[14]

First Aid (Skin)

Wash off with soap and plenty

of water. If skin irritation

occurs, get medical advice.

[14]

Conclusion
(¹³C₆)Phenylacetic acid is more than just a chemical reagent; it is an enabling tool for

generating high-fidelity scientific data. Its design as a stable isotope-labeled analog of

phenylacetic acid makes it the ideal internal standard, providing a self-validating mechanism to

overcome the inherent variability of complex analytical workflows. This allows for accurate and

reproducible quantification of PAA in diverse matrices, from clinical samples to plant tissues.

Furthermore, its utility as a metabolic tracer empowers researchers to map and understand the

intricate biochemical pathways that govern life. For any laboratory engaged in quantitative

analysis or metabolomics involving phenylacetic acid, the use of (¹³C₆)PAA is a requisite for

achieving the highest standards of scientific integrity and trustworthiness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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